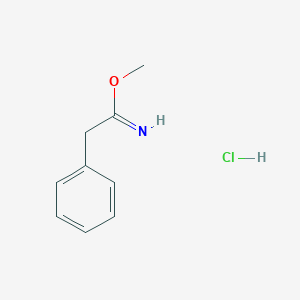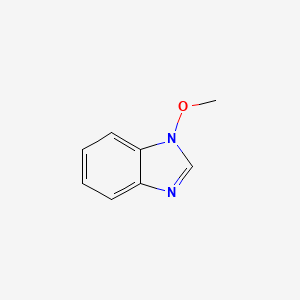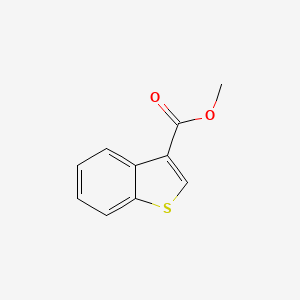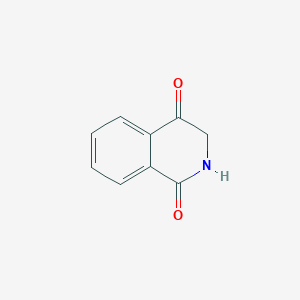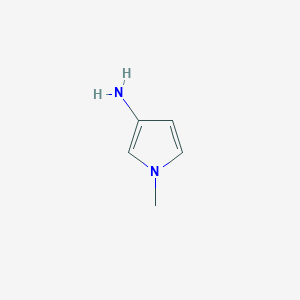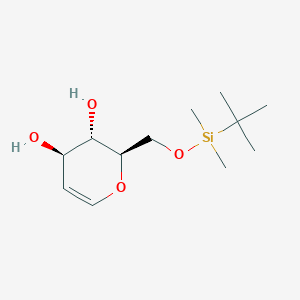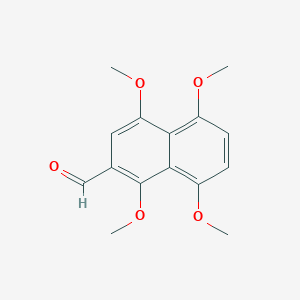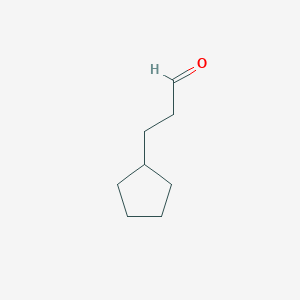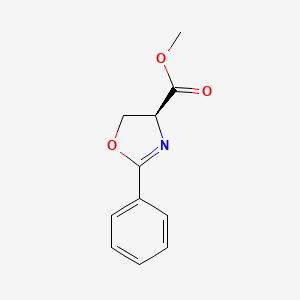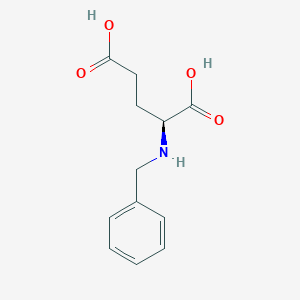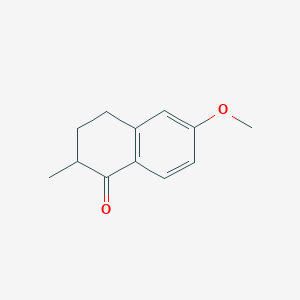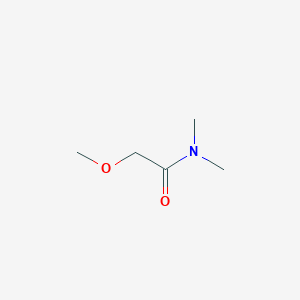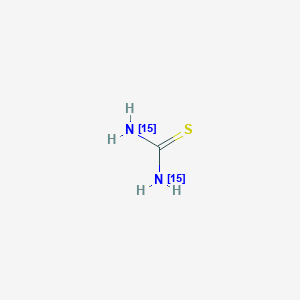
Thiourea-15N2
概要
説明
Thiourea-15N2 is an isotopically labeled compound where both nitrogen atoms in the thiourea molecule are replaced with the nitrogen-15 isotope. The chemical formula for this compound is H2NCSNH2, and it has a molecular weight of 78.11 g/mol . This compound is structurally similar to thiourea, with the only difference being the isotopic substitution. Thiourea itself is an organosulfur compound with a wide range of applications in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: Thiourea-15N2 can be synthesized through various methods, including:
Condensation of Amines and Carbon Disulfide: This method involves the reaction of primary amines with carbon disulfide in an aqueous medium to form symmetrical and unsymmetrical substituted thiourea derivatives.
Reaction of Isocyanides with Aliphatic Amines: This reaction, in the presence of elemental sulfur, proceeds efficiently at ambient temperature to produce thioureas in excellent yields.
On-Water Reaction of (Thio)isocyanates with Amines: This sustainable method enables the facile synthesis of unsymmetrical thioureas with simple product isolation through filtration.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with a focus on optimizing yield and purity. The use of isotopically labeled starting materials is crucial for ensuring the incorporation of nitrogen-15 into the final product.
化学反応の分析
Thiourea-15N2 undergoes various types of chemical reactions, including:
Reduction: Thiourea reduces peroxides to the corresponding diols, with the intermediate being an unstable endoperoxide.
Substitution: Thiourea can react with halogenated compounds to form substituted thioureas, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenated compounds, isocyanates.
Major Products:
Thiourea Dioxide: Formed through oxidation.
Diols: Formed through reduction of peroxides.
Substituted Thioureas: Formed through substitution reactions.
科学的研究の応用
Thiourea-15N2 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: Employed in studies involving isotopic labeling to trace nitrogen pathways in biological systems.
Industry: Utilized in the production of photographic films, dyes, elastomers, plastics, and textiles.
作用機序
The mechanism of action of Thiourea-15N2 involves its ability to interact with various molecular targets and pathways. For example, thiourea derivatives are known to inhibit thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . Additionally, thiourea can reduce peroxides to diols, which involves the formation of an unstable endoperoxide intermediate .
類似化合物との比較
Thiourea-15N2 can be compared with other similar compounds, such as:
Thiourea: The non-isotopically labeled version of this compound, with similar chemical properties but without the nitrogen-15 isotope.
Urea: Structurally similar to thiourea, but with an oxygen atom instead of sulfur.
Isothiourea: A tautomeric form of thiourea, where the sulfur atom is bonded to a different nitrogen atom.
Uniqueness: this compound is unique due to its isotopic labeling, which makes it valuable for tracing nitrogen pathways in various scientific studies. This isotopic substitution does not significantly alter its chemical properties, allowing it to be used in similar applications as thiourea while providing additional insights through isotopic analysis.
特性
IUPAC Name |
bis(15N)(azanyl)methanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGDCJDMYOKAJW-SUEIGJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=S)([15NH2])[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464620 | |
| Record name | Thiourea-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287476-21-5 | |
| Record name | Thiourea-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287476-21-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
